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Compound of Interest

Compound Name: H-Gly-D-Tyr-OH

Cat. No.: B11749848 Get Quote

For researchers, scientists, and drug development professionals, the precise characterization

of synthetic peptides is a critical step in ensuring their purity, identity, and structural integrity.

This technical guide provides an in-depth overview of the expected spectroscopic data for the

dipeptide H-Gly-D-Tyr-OH, covering Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is a combination

of theoretical values and experimental data from closely related analogs, such as H-Gly-L-Tyr-

OH, due to the limited availability of published experimental spectra for the D-isomeric form.

Molecular Structure and Properties
H-Gly-D-Tyr-OH is a dipeptide composed of an N-terminal glycine residue and a C-terminal D-

tyrosine residue. Its structure incorporates the achiral and flexible glycine with the aromatic and

chiral D-tyrosine, which possesses a phenolic hydroxyl group.

Molecular Formula: C₁₁H₁₄N₂O₄

Molecular Weight: 238.24 g/mol

CAS Number: 133706-65-7

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of peptides in

solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of

individual atoms.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of H-Gly-D-Tyr-OH will show distinct signals for the protons of the

glycine and D-tyrosine residues. The chemical shifts are influenced by the solvent, pH, and

temperature. The following table summarizes the expected chemical shifts in a common NMR

solvent like D₂O.

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Gly-αCH₂ ~3.6 - 3.8 s (or ABq) -

D-Tyr-αCH ~4.0 - 4.2 dd ~8, ~5

D-Tyr-βCH₂ ~2.9 - 3.1 m -

D-Tyr-Aromatic (2,6-

H)
~7.0 - 7.2 d ~8.5

D-Tyr-Aromatic (3,5-

H)
~6.7 - 6.9 d ~8.5

Note: Chemical shifts are approximate and can vary based on experimental conditions. The

multiplicity of Gly-αCH₂ can appear as a singlet or an AB quartet depending on the rotational

freedom around the peptide bond.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the dipeptide. The

expected chemical shifts are summarized below.
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Carbon Assignment Expected Chemical Shift (δ, ppm)

Gly-Cα ~43

Gly-C=O ~172

D-Tyr-Cα ~56

D-Tyr-Cβ ~37

D-Tyr-Cγ (aromatic C-ipso) ~128

D-Tyr-Cδ (aromatic C-ortho) ~131

D-Tyr-Cε (aromatic C-meta) ~116

D-Tyr-Cζ (aromatic C-para) ~156

D-Tyr-C=O ~175

Note: Aromatic carbon assignments can be confirmed with 2D NMR techniques.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of H-Gly-D-Tyr-OH in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For observation of exchangeable amide

and hydroxyl protons, a solvent system like 90% H₂O/10% D₂O can be used.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and sensitivity.

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

For unambiguous assignments, two-dimensional NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. For peptides, the amide I and amide II bands are

particularly diagnostic.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (phenol &

carboxylic acid)
3500 - 2500 Strong, Broad

N-H stretch (amine) 3400 - 3200 Medium

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium

C=O stretch (carboxylic acid) ~1710 Strong

Amide I (C=O stretch) ~1650 Strong

Amide II (N-H bend and C-N

stretch)
~1540 Strong

C=C stretch (aromatic) 1600 - 1450 Medium

C-O stretch (phenol) ~1250 Strong

Experimental Protocol for IR Spectroscopy
Sample Preparation: For solid-state analysis, prepare a KBr (potassium bromide) pellet by

grinding a small amount of the peptide with dry KBr powder and pressing it into a thin,

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat

solid.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A

background spectrum of the pure KBr pellet or the empty ATR crystal should be acquired and

subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and

elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm

the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides

structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)
Ion Calculated m/z

[M+H]⁺ 239.1026

[M+Na]⁺ 261.0845

[M-H]⁻ 237.0881

Tandem Mass Spectrometry (MS/MS) Fragmentation
Collision-induced dissociation (CID) of the protonated molecular ion [M+H]⁺ will primarily

cleave the peptide bond, generating b- and y-ions.

Ion Type Sequence Theoretical m/z

b₁ Gly 58.03

y₁ D-Tyr 182.08

Note: The observation of an immonium ion for tyrosine at m/z 136.08 is also a strong indicator

of its presence.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water

and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation for

positive ion mode. A typical concentration is in the low micromolar range.

Instrumentation: Employ an electrospray ionization (ESI) source coupled to a high-resolution

mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
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Data Acquisition:

Acquire a full scan mass spectrum to identify the protonated molecular ion.

For structural confirmation, perform a product ion scan (MS/MS) on the isolated precursor

ion (e.g., m/z 239.10) to generate a fragmentation spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a dipeptide like H-Gly-D-Tyr-OH.
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Caption: Workflow for the spectroscopic characterization of H-Gly-D-Tyr-OH.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of H-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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